tert-Butyl(4-ethenyl-2-methoxyphenoxy)dimethylsilane
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Overview
Description
tert-Butyl(4-ethenyl-2-methoxyphenoxy)dimethylsilane: is an organic compound that belongs to the class of silanes It is characterized by the presence of a tert-butyl group, an ethenyl group, a methoxy group, and a dimethylsilane group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(4-ethenyl-2-methoxyphenoxy)dimethylsilane typically involves the reaction of 4-ethenyl-2-methoxyphenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
4-ethenyl-2-methoxyphenol+tert-butylchlorodimethylsilane→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl(4-ethenyl-2-methoxyphenoxy)dimethylsilane can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Epoxides, diols
Reduction: Ethyl derivatives
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tert-Butyl(4-ethenyl-2-methoxyphenoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially modulating their activity. The methoxy and tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
- tert-Butyl(4-ethynyl-2-methoxyphenoxy)dimethylsilane
- tert-Butyl(4-fluoro-2-methoxyphenoxy)dimethylsilane
- tert-Butyl(4-bromophenoxy)dimethylsilane
Comparison:
- Structural Differences: The presence of different substituents (ethenyl, ethynyl, fluoro, bromo) on the phenoxy ring.
- Reactivity: Variations in reactivity due to the nature of the substituents.
- Applications: Differences in applications based on the unique properties imparted by the substituents.
Properties
CAS No. |
828269-23-4 |
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Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
tert-butyl-(4-ethenyl-2-methoxyphenoxy)-dimethylsilane |
InChI |
InChI=1S/C15H24O2Si/c1-8-12-9-10-13(14(11-12)16-5)17-18(6,7)15(2,3)4/h8-11H,1H2,2-7H3 |
InChI Key |
KGRKSJHKRDQNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=C)OC |
Origin of Product |
United States |
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